2-(3-Methoxyphenyl)-1-phenylethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRLBDYPYGZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374866 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29955-26-8 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Strategic Guide to Unveiling the Bio-Pharmacological Potential of 2-(3-Methoxyphenyl)-1-phenylethan-1-one
Introduction: Charting the Course for a Novel Molecular Entity
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to therapeutic application is both arduous and exciting. This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a compound with a yet-to-be-explored pharmacological profile. The structural features of this molecule, possessing a deoxybenzoin core with a methoxy substituent, suggest the potential for a range of biological activities, from anticancer and anti-inflammatory to antioxidant and antimicrobial effects.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide not just a sequence of experiments, but a logical and scientifically rigorous framework for elucidating the therapeutic promise of this compound. We will navigate through a cascade of in silico and in vitro assays, each step building upon the last to construct a comprehensive understanding of the molecule's biological interactions. Our approach is rooted in the principles of efficiency and informed decision-making, ensuring that resources are directed toward the most promising avenues of investigation.
Physicochemical Properties of 2-(3-Methoxyphenyl)-1-phenylethan-1-one
A foundational understanding of the physicochemical properties of a compound is paramount before embarking on extensive biological screening. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C15H14O2 | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[1] |
| CAS Number | 29955-26-8 | PubChem[1] |
| SMILES | COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | PubChem[1] |
A Phased Approach to Biological Activity Screening
Our proposed screening strategy is designed as a hierarchical workflow, commencing with computational predictions to guide subsequent in vitro investigations. This phased approach allows for early identification of potential liabilities and focuses experimental efforts on the most plausible biological targets.
Caption: A hypothetical signaling pathway potentially modulated by 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
For instance, if the compound shows potent anticancer activity, further studies could include:
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To probe the expression levels of key proteins involved in cell survival and apoptosis pathways.
If anti-inflammatory activity is observed, mechanistic studies could focus on:
-
Enzyme Inhibition Assays: To assess the direct inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Cytokine Profiling: To measure the effect of the compound on the production of pro-inflammatory and anti-inflammatory cytokines.
Conclusion and Future Directions
This technical guide provides a robust and systematic framework for the initial biological evaluation of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. By employing a phased approach that integrates in silico prediction with a comprehensive panel of in vitro assays, researchers can efficiently and effectively elucidate the pharmacological potential of this novel compound. The data generated from this screening cascade will be instrumental in guiding future research, including lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent. The journey from a synthesized molecule to a life-changing medicine is long, but a well-defined and scientifically sound screening strategy is the essential first step on that path.
References
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The Emerging Therapeutic Landscape of Methoxyphenyl Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The methoxyphenyl ethanone scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth analysis of the current research and potential therapeutic applications of methoxyphenyl ethanone derivatives. We will explore the diverse pharmacological activities exhibited by this class of compounds, including their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The underlying mechanisms of action, supported by recent scientific literature, will be detailed, offering valuable insights for researchers, scientists, and drug development professionals. Furthermore, this guide will present key experimental protocols and data interpretation strategies to facilitate the evaluation and advancement of promising lead compounds.
Introduction: The Chemical Versatility of the Methoxyphenyl Ethanone Core
The methoxyphenyl ethanone moiety, characterized by a methoxy-substituted phenyl ring attached to an ethanone group, provides a unique combination of electronic and steric properties that are conducive to diverse biological interactions. The position of the methoxy group (ortho, meta, or para) and the potential for further substitution on both the phenyl ring and the ethanone side chain allow for extensive structural modifications. This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug design and optimization.
Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Methoxyphenyl ethanone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate critical inflammatory pathways.
Mechanism of Action: Inhibition of COX-2 and NF-κB Signaling
A significant body of research indicates that the anti-inflammatory effects of methoxyphenyl ethanone derivatives are often mediated by the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain methoxyphenyl ethanone derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the entire inflammatory cascade.[1][2] For instance, the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to block the nuclear translocation of NF-κB subunits, leading to a significant reduction in pro-inflammatory mediators.[2]
Caption: NF-κB signaling pathway and points of inhibition by methoxyphenyl ethanone derivatives.
Data Summary: Anti-inflammatory Activity of Select Derivatives
| Compound ID | Target(s) | In Vitro Activity (IC50) | Reference |
| Chalcone derivative 2f | COX-2, iNOS, NF-κB | 11.2 μM (NO inhibition) | [1] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] | NF-κB, MAPK | Dose-dependent inhibition of NO, PGE2 | [2] |
| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives | COX | 52-67% edema inhibition in vivo | [3] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines a common method for assessing the anti-inflammatory activity of methoxyphenyl ethanone derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methoxyphenyl ethanone derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.
Anticancer Potential: A Multi-pronged Attack on Tumorigenesis
Methoxyphenyl ethanone derivatives have demonstrated significant potential in oncology research, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4][5] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[4]
Furthermore, several methoxyphenyl ethanone derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[5][6] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Arresting the cell cycle at the G1/S or G2/M checkpoints can halt tumor growth and, in some cases, sensitize cancer cells to other chemotherapeutic agents.[4]
Caption: Anticancer mechanisms of methoxyphenyl ethanone derivatives.
Data Summary: Anticancer Activity of Select Derivatives
| Compound ID | Cancer Cell Line(s) | In Vitro Activity (IC50 / Effect) | Reference |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma (U-87) | Reduced cell viability to 19.6% | [7] |
| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer | p53-mediated cell cycle arrest and apoptosis | [6] |
| Methoxyphenyl chalcone | Ovarian Cancer | Apoptosis induction, sensitizes to cisplatin | [4] |
| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent (SCT-5) | Breast Cancer (MDA-MB-231) | Decreased viability to 75% at 100 µM | [8] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the methoxyphenyl ethanone derivative for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.
Neuroprotective Applications: Shielding the Nervous System from Damage
Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, pose significant healthcare challenges. Methoxyphenyl ethanone derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these conditions.
Mechanism of Action: Antioxidant and Anti-inflammatory Effects in the CNS
The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system (CNS).[9][10] Oxidative stress and inflammation are key contributors to neuronal cell death in various neurological disorders. By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways, as described in the anti-inflammatory section, these derivatives can mitigate neuronal damage.[9][10]
Some derivatives also exert their neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and energy metabolism.[11][12] For instance, the salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to promote neuronal survival by enhancing glucose uptake and regulating energy homeostasis in models of ischemic stroke.[11][12]
Caption: Neuroprotective mechanisms of methoxyphenyl ethanone derivatives.
Data Summary: Neuroprotective Activity of Select Derivatives
| Compound ID | Model | Effect | Reference |
| 7-Methoxyheptaphylline | H2O2-insulted neuronal cells | Increased cell viability | [13] |
| 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (MMEDA) | Focal cerebral ischemia in rats, hypoxic BV-2 and PC12 cells | Attenuated ROS and PGE2 release, reduced JNK and caspase-3 activation | [9] |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) | Ischemic stroke models (in vitro and in vivo) | Promoted neuronal survival, inhibited apoptosis, elevated glucose uptake | [12] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Methoxyphenyl ethanone derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential in this critical therapeutic area.
Spectrum of Activity
Studies have shown that certain methoxyphenyl ethanone derivatives, particularly those incorporated into heterocyclic systems like oxazolidinones and triazolothiadiazines, exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15] Antifungal activity against species such as Candida albicans and Aspergillus niger has also been reported.[15] The presence of specific substituents, such as halogens, on the phenyl ring can significantly influence the antimicrobial potency.[15]
Other Notable Therapeutic Applications
The therapeutic potential of methoxyphenyl ethanone derivatives extends beyond the areas detailed above.
-
Pain Management: The derivative suzetrigine is a selective inhibitor of the NaV1.8 sodium channel and has been approved for the treatment of acute pain.[16] This highlights the potential for developing non-opioid analgesics from this chemical class.
-
Psychedelic and Dissociative Agents: Certain derivatives, such as those in the 2C-B family, are known for their psychoactive properties, primarily through interaction with serotonin receptors.[17] While their recreational use is well-documented, research is ongoing into the potential therapeutic applications of psychedelics for conditions like depression and PTSD. Similarly, arylcyclohexylamine derivatives, which are structurally related, act as NMDA receptor antagonists and have dissociative effects.[18]
Conclusion and Future Directions
Methoxyphenyl ethanone derivatives represent a highly promising and versatile class of compounds with a broad range of therapeutic applications. Their demonstrated efficacy as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents warrants further investigation and development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: To improve drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy and Safety Studies: To validate the therapeutic potential of lead compounds in relevant animal models.
-
Exploration of Novel Therapeutic Areas: To uncover new applications for this versatile chemical scaffold.
The continued exploration of methoxyphenyl ethanone derivatives holds significant promise for the discovery of next-generation therapies to address a wide range of unmet medical needs.
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A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research. Available from: [Link]
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Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][7][16] thiadiazine derivatives. PMC. Available from: [Link]
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Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. PubMed. Available from: [Link]
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2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. Available from: [Link]
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2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. PubMed. Available from: [Link]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. Available from: [Link]
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An In-depth Technical Guide for the Investigation of 2-(3-methoxyphenyl)-1-phenylethanone as a Novel Anti-inflammatory Agent
Abstract
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, driving a continuous search for novel and effective anti-inflammatory therapeutics. This technical guide outlines a comprehensive, multi-tiered strategy for the investigation of 2-(3-methoxyphenyl)-1-phenylethanone, a deoxybenzoin derivative, as a potential anti-inflammatory agent. While structurally related compounds have demonstrated biological activity, the specific anti-inflammatory potential of this molecule remains unexplored. This document provides a detailed roadmap for its systematic evaluation, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation. The proposed workflow is designed to rigorously assess the compound's efficacy and mechanism of action, providing a solid foundation for further drug development efforts.
Introduction: The Rationale for Investigating Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process that, when properly regulated, is essential for host defense and tissue repair. However, dysregulated or chronic inflammation is a key pathological feature of a wide range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, particularly with long-term use. This underscores the urgent need for new therapeutic agents with improved safety profiles and potentially novel mechanisms of action.
The core strategy of many anti-inflammatory drugs is the inhibition of key enzymes like cyclooxygenase (COX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins.[1][2][3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] However, concerns about cardiovascular risks associated with some COX-2 inhibitors have highlighted the need for alternative therapeutic targets within the complex inflammatory cascade.
This guide focuses on the systematic investigation of 2-(3-methoxyphenyl)-1-phenylethanone, a compound with a deoxybenzoin scaffold. While direct evidence of its anti-inflammatory activity is lacking, the structural motif is present in various biologically active natural products.[5] The methoxy group on the phenyl ring may also influence its biological activity.[6] This document will detail a logical and scientifically rigorous approach to explore its potential as a novel anti-inflammatory agent.
Physicochemical Properties of 2-(3-methoxyphenyl)-1-phenylethanone
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[7] |
| Molecular Formula | C15H14O2 | PubChem[7] |
| Molecular Weight | 226.27 g/mol | PubChem[7] |
| CAS Number | 29955-26-8 | PubChem[7] |
| Appearance | White to light yellow powder or crystals | TCI Chemicals |
| Melting Point | 75.0 to 77.0 °C | TCI Chemicals |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | Inferred from common practice |
Proposed In Vitro Investigation of Anti-inflammatory Activity
The initial phase of screening will utilize a battery of in vitro assays to assess the compound's potential to modulate key inflammatory pathways in a controlled cellular environment.[8][9]
Cell Viability and Cytotoxicity Assessment
Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of 2-(3-methoxyphenyl)-1-phenylethanone in the selected cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(3-methoxyphenyl)-1-phenylethanone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Pro-inflammatory Mediators
The ability of the compound to inhibit the production of key pro-inflammatory mediators will be assessed in lipopolysaccharide (LPS)-stimulated macrophages.
3.2.1. Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10]
Experimental Protocol: Griess Assay
-
Cell Treatment: Seed RAW 264.7 cells and treat with non-toxic concentrations of 2-(3-methoxyphenyl)-1-phenylethanone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
3.2.2. Prostaglandin E2 (PGE2) Production
PGE2 is a key mediator of inflammation produced by the action of COX-2.[11]
Experimental Protocol: ELISA
-
Cell Treatment and Supernatant Collection: Follow the same procedure as for the Griess assay.
-
PGE2 Quantification: Measure the concentration of PGE2 in the cell culture supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
Elucidation of the Mechanism of Action
To understand how 2-(3-methoxyphenyl)-1-phenylethanone exerts its anti-inflammatory effects, its impact on key signaling pathways will be investigated.
3.3.1. Expression of iNOS and COX-2
The effect of the compound on the protein expression of iNOS and COX-2 will be determined by Western blotting.
Experimental Protocol: Western Blotting
-
Cell Lysis: After treatment with the compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
3.3.2. NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[12][13][14] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκBα, allowing the p65 subunit to translocate to the nucleus.
Experimental Protocol: Western Blotting for NF-κB Pathway Proteins
-
Follow the Western blotting protocol described above, using primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.
Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture on Coverslips: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with 2-(3-methoxyphenyl)-1-phenylethanone and/or LPS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with BSA and incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
3.3.3. MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules involved in the inflammatory response.[15][16]
Experimental Protocol: Western Blotting for MAPK Pathway Proteins
-
Follow the Western blotting protocol described above, using primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
Visualization of Proposed Investigational Workflow
Caption: Proposed workflow for in vitro and in vivo investigation.
Proposed In Vivo Validation of Anti-inflammatory Activity
Positive and significant results from the in vitro studies will warrant progression to a preliminary in vivo model to assess the compound's efficacy in a whole-organism system.[17][18]
Acute Inflammation Model: LPS-induced Endotoxemia in Mice
This model is a well-established and cost-effective method for screening the systemic anti-inflammatory properties of a compound.[19][20]
Experimental Protocol
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
LPS control (LPS at 1 mg/kg, i.p.)
-
2-(3-methoxyphenyl)-1-phenylethanone (at two or three different doses, administered orally or i.p. 1 hour before LPS)
-
Positive control (e.g., dexamethasone at 1 mg/kg, i.p.)
-
-
LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest relevant tissues (e.g., lung, liver).
-
Analysis of Inflammatory Markers:
-
Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Tissue Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues by measuring MPO activity.
-
Histopathology: Perform histological examination of tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Visualization of Key Inflammatory Signaling Pathways
Caption: Key signaling pathways in inflammation.
Data Interpretation and Future Directions
The data generated from this comprehensive investigation will provide a clear indication of the anti-inflammatory potential of 2-(3-methoxyphenyl)-1-phenylethanone.
-
Favorable Outcome: Significant inhibition of pro-inflammatory mediators in vitro, coupled with a clear mechanism of action (e.g., inhibition of NF-κB and/or MAPK pathways), and a reduction in systemic inflammation in the in vivo model would strongly support its further development.
-
Next Steps: Should the results be promising, future studies would involve:
-
Lead optimization through medicinal chemistry to improve potency and drug-like properties.
-
Evaluation in more chronic and disease-specific animal models of inflammation.
-
Comprehensive pharmacokinetic and toxicology studies.
-
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial investigation of 2-(3-methoxyphenyl)-1-phenylethanone as a potential novel anti-inflammatory agent. By systematically evaluating its effects on key inflammatory pathways and validating its efficacy in a relevant in vivo model, this proposed research will provide the critical data necessary to determine its therapeutic potential and guide future drug development efforts. The structured approach outlined herein ensures a thorough and logical progression from initial screening to mechanistic understanding, adhering to the principles of scientific integrity and rigor.
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An In-Depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a ketone with potential applications in organic synthesis and medicinal chemistry. The document is structured to deliver not only theoretical insights into its solubility based on molecular structure but also to provide actionable experimental protocols for researchers to determine its solubility in various organic solvents.
Introduction and Molecular Profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-one
2-(3-Methoxyphenyl)-1-phenylethan-1-one, also known as 3'-methoxy-deoxybenzoin, is an aromatic ketone with the chemical formula C₁₅H₁₄O₂. Its structure features a phenyl group and a 3-methoxyphenyl group attached to an ethanone backbone. Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes such as recrystallization, and for formulation development in the pharmaceutical industry.
A comprehensive understanding of its molecular properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[1] |
| CAS Number | 29955-26-8 | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The XLogP3 value of 3.2 suggests a moderate lipophilicity, indicating that the compound is more likely to dissolve in nonpolar organic solvents than in water. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) will influence its interactions with protic and aprotic solvents.
Theoretical Framework for Solubility Prediction
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.
Based on the molecular structure of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, we can make the following predictions about its solubility in common organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target compound cannot donate hydrogen bonds, its two hydrogen bond acceptors can interact with the hydroxyl groups of the alcohols. Therefore, moderate to good solubility is expected. For the related compound deoxybenzoin (which lacks the methoxy group), it is known to be soluble in methanol and other alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have O-H or N-H bonds. The carbonyl group and the methoxy group of our target molecule will have favorable dipole-dipole interactions with these solvents. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large nonpolar surface area of the two phenyl rings in 2-(3-Methoxyphenyl)-1-phenylethan-1-one suggests that it will have favorable interactions with nonpolar solvents. Good solubility is expected in toluene, while solubility in a very nonpolar solvent like hexane might be lower due to the presence of the polar ketone and ether functional groups.
The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.
Caption: Predictive workflow for the solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following sections detail established protocols for quantifying the solubility of a compound like 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(3-Methoxyphenyl)-1-phenylethan-1-one to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change significantly between time points).
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
The following diagram outlines the workflow for the equilibrium solubility determination.
Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents, high-throughput methods are employed. These methods are often kinetic rather than thermodynamic but provide valuable data for initial assessments.
Protocol (Miniaturized Shake-Flask Approach):
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
-
Assay Plate Preparation:
-
In a multi-well plate (e.g., 96-well), dispense the desired organic solvents into different wells.
-
Add a small, precise volume of the stock solution to each well.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate with shaking for a set period (e.g., 2-24 hours) at a controlled temperature. If the solubility limit is exceeded, the compound will precipitate out of the solution.
-
-
Analysis:
-
The amount of dissolved compound can be determined by various methods:
-
Nephelometry/Turbidimetry: Measures the amount of light scattered by precipitated particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured.
-
LC-MS/HPLC-UV: The most accurate HTS method, involving analysis of the supernatant after separation of the solid.
-
-
The following diagram illustrates a typical high-throughput solubility screening workflow.
Caption: High-Throughput Screening (HTS) Workflow for Solubility Assessment.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.
Hypothetical Solubility Data Table:
| Solvent | Solvent Polarity Index (Reichardt) | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 31.0 | Low | Data to be determined |
| Toluene | 33.9 | High | Data to be determined |
| Dichloromethane | 40.7 | High | Data to be determined |
| Ethyl Acetate | 44.0 | High | Data to be determined |
| Acetone | 42.2 | High | Data to be determined |
| Ethanol | 51.9 | Moderate-High | Data to be determined |
| Methanol | 55.4 | Moderate-High | Data to be determined |
| Water | 63.1 | Very Low | Data to be determined |
This table, once populated with experimental data, will provide a clear picture of the solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. The correlation between solvent polarity and experimental solubility can then be analyzed to validate the initial theoretical predictions.
Conclusion
The solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-one in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be readily soluble in a range of common polar aprotic and nonpolar aromatic solvents, with moderate solubility in polar protic solvents. For precise and reliable data, experimental determination using methods such as the equilibrium shake-flask method is strongly recommended. The protocols and theoretical framework provided in this guide offer a comprehensive approach for researchers to understand, predict, and experimentally determine the solubility of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759614, 2-(3-Methoxyphenyl)-1-phenylethan-1-one. Retrieved from [Link].
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Methodological & Application
Application Notes and Protocols for the Derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one for Biological Screening
Introduction: The Deoxybenzoin Scaffold - A Privileged Structure in Medicinal Chemistry
The deoxybenzoin framework, chemically known as 1,2-diphenylethan-1-one, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, comprising two aromatic rings linked by a flexible two-carbon bridge, provide an ideal scaffold for the design and synthesis of a diverse array of biologically active molecules. The specific compound of interest, 2-(3-Methoxyphenyl)-1-phenylethan-1-one, offers a particularly attractive starting point for derivatization. The presence of the methoxy group on one of the phenyl rings provides a handle for electronic modulation and potential metabolic stabilization, while the carbonyl group and the adjacent methylene bridge serve as versatile reaction sites for the introduction of a wide range of functional groups and heterocyclic systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one. We will explore several key synthetic transformations, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, and the described protocols are designed to be self-validating. Furthermore, we will delve into a selection of robust biological screening assays to evaluate the therapeutic potential of the synthesized derivatives, supported by insights into the structure-activity relationships (SAR) that govern their biological effects.
Synthetic Derivatization Strategies
The strategic derivatization of 2-(3-Methoxyphenyl)-1-phenylethan-1-one can be approached from multiple angles, targeting different functionalities within the molecule to generate a library of diverse compounds for biological screening.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The α-methylene group of the deoxybenzoin scaffold is readily activated by the adjacent carbonyl group, making it an excellent nucleophile in base-catalyzed condensation reactions. The Claisen-Schmidt condensation with various aromatic aldehydes provides a straightforward and efficient route to chalcones (α,β-unsaturated ketones), a class of compounds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Rationale: The introduction of a conjugated system and a second pharmacophore (the substituted aromatic aldehyde) significantly expands the chemical space and potential for biological interactions. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with biological nucleophiles in target proteins.[2]
Sources
Application Note: A Validated Protocol for the Purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-one by Silica Gel Column Chromatography
Abstract & Introduction
This application note provides a detailed, field-proven methodology for the purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-one, a deoxybenzoin derivative commonly encountered as an intermediate in pharmaceutical and organic synthesis. The successful isolation of this target compound from reaction byproducts and starting materials is critical for ensuring the integrity of subsequent synthetic steps and the validity of downstream experimental data.
The protocol herein employs normal-phase flash column chromatography, a robust and scalable technique for separating moderately polar organic compounds.[1] The core of this method relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[1][2][3] Molecules are separated based on their polarity; more polar compounds exhibit stronger interactions with the silica gel and thus elute later, while less polar compounds travel through the column more quickly with the solvent.[1][4] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that explains the causality behind each procedural step to ensure reproducible, high-purity outcomes.
Analyte Profile: 2-(3-Methoxyphenyl)-1-phenylethan-1-one
A thorough understanding of the analyte's physicochemical properties is fundamental to designing an effective purification strategy. 2-(3-Methoxyphenyl)-1-phenylethan-1-one is a ketone with an ether functional group, rendering it moderately polar.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)-1-phenylethanone | PubChem[5] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[5] |
| Molecular Weight | 226.27 g/mol | PubChem[5] |
| Structure | PubChem[5] | |
| General Polarity | Moderately Polar | Inferred from structure |
The presence of the carbonyl (C=O) and methoxy (C-O-C) groups allows for strong dipole-dipole interactions and hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel stationary phase.
The Chromatographic Principle: A Mechanistic Approach
The purification strategy is built on the principles of normal-phase adsorption chromatography.
-
Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice due to its highly polar surface, which is rich in hydroxyl groups.[1][2] These sites are responsible for the selective adsorption of polar and moderately polar analytes. For preparative flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is standard, providing an optimal balance between resolution and flow rate.[6]
-
Mobile Phase Rationale: The mobile phase, or eluent, serves to carry the sample through the stationary phase. Its polarity is the most critical variable for controlling the separation. A non-polar solvent is used as the base, and a more polar solvent is added to modulate the overall "solvent strength." For a moderately polar compound like our target, a binary system of a hydrocarbon (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is highly effective.[7][8] By gradually increasing the proportion of the polar solvent (gradient elution), we can effectively elute compounds of increasing polarity, ensuring a clean separation.
-
The Role of Thin-Layer Chromatography (TLC): Before committing to a large-scale column, TLC is an indispensable tool for rapidly developing and optimizing the mobile phase composition. The objective is to identify a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4. This Rf range typically translates well to column chromatography, providing good separation from impurities without requiring excessively large solvent volumes.
Detailed Experimental Protocols
This section is divided into two core workflows: method development using TLC and the full-scale column chromatography purification.
Protocol I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
Objective: To determine the optimal hexane/ethyl acetate ratio for separation.
Materials:
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Crude reaction mixture
-
Developing chambers
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate
-
Visualization tool: UV lamp (254 nm)
Procedure:
-
Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare Test Eluents: In small beakers or vials, prepare ~5-10 mL of several test solvent systems with varying compositions. Good starting points for a moderately polar ketone are:
-
9:1 Hexane:Ethyl Acetate (v/v)
-
8:2 Hexane:Ethyl Acetate (v/v)
-
7:3 Hexane:Ethyl Acetate (v/v)
-
-
Spot the TLC Plate: Using a capillary tube, carefully spot the sample solution onto the baseline of three separate TLC plates. Ensure the spots are small and concentrated for best results.
-
Develop the Plates: Place one plate in each developing chamber containing a different test eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated components under a UV lamp. The desired solvent system will show clear separation between the spot for the target compound and other spots (impurities).
-
Calculate Rf: For the optimal system, calculate the Rf value:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Goal: Achieve an Rf value of ~0.3 for 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
-
Protocol II: Preparative Flash Column Chromatography
Objective: To isolate 2-(3-Methoxyphenyl)-1-phenylethan-1-one in high purity.
Materials & Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase (from Protocol I)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Causality: The slurry method is superior to dry packing as it minimizes the inclusion of air bubbles and cracks in the stationary phase, which would otherwise lead to poor separation (channeling).[9]
-
i. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
ii. In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be about 30-50 times the weight of the crude sample.
-
iii. With the stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
iv. Gently tap the column to encourage even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
-
v. Carefully add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Causality: Dry loading ensures that the sample is introduced to the column as a very narrow, concentrated band, which is crucial for achieving high resolution.[10]
-
i. Dissolve the crude product (e.g., 1 gram) in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
ii. Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
-
iii. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
iv. Carefully transfer this powder onto the top layer of sand in the prepared column.
-
-
Elution and Fraction Collection:
-
Causality: A gradient elution strategy, where the mobile phase polarity is gradually increased, is often more efficient than an isocratic one. It allows for the rapid elution of non-polar impurities first, followed by the target compound, and finally the more strongly retained polar impurities.[8]
-
i. Carefully add the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to the column.
-
ii. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
iii. Begin collecting fractions (e.g., 10-20 mL each) as soon as the solvent begins to elute.
-
iv. Systematically increase the polarity of the mobile phase as the elution progresses (e.g., move from 95:5 to 90:10 to 85:15 Hexane:EtOAc). The specific gradient will depend on the separation observed during TLC.
-
-
Fraction Analysis and Product Isolation:
-
i. Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.
-
ii. Combine all fractions that contain only the pure target compound.
-
iii. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
-
iv. Determine the yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Data Summary and Visualization
Typical Chromatographic Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for high-resolution flash chromatography of polar compounds. |
| Mobile Phase | Gradient: Hexane / Ethyl Acetate | Offers excellent control over elution strength for separating moderately polar compounds from impurities. |
| Initial Eluent | 5% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar byproducts first. |
| Final Eluent | 15-20% Ethyl Acetate in Hexane | Increases polarity to elute the target compound and more polar impurities. |
| Target Rf (TLC) | ~0.3 in 10% EtOAc/Hexane | Indicates optimal mobility for good separation on the column. |
| Expected Purity | >98% | Achievable with a properly executed protocol. |
Purification Workflow Diagram
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Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Poor Aqueous Solubility of 2-(3-methoxyphenyl)-1-phenylethanone
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(3-methoxyphenyl)-1-phenylethanone. As a neutral aromatic ketone, this compound's inherent hydrophobicity presents a significant hurdle in the development of aqueous formulations for various experimental and preclinical applications. This document provides a structured, question-and-answer-based approach to understanding and systematically overcoming these solubility issues.
Section 1: Understanding the Challenge - Physicochemical Properties FAQ
Q1: What is 2-(3-methoxyphenyl)-1-phenylethanone and why is it so poorly soluble in water?
A: 2-(3-methoxyphenyl)-1-phenylethanone is an organic compound belonging to the deoxybenzoin class of aromatic ketones.[1][2] Its molecular structure is the primary reason for its poor aqueous solubility. The molecule is dominated by two large, nonpolar phenyl rings, which are highly hydrophobic (water-repelling). While the ketone (=O) and methoxy (-OCH3) groups contain oxygen atoms that can act as hydrogen bond acceptors with water, their contribution is insufficient to overcome the hydrophobicity of the large hydrocarbon scaffold.[3][4] The predicted octanol-water partition coefficient (XLogP3), a measure of lipophilicity, is approximately 3.2, indicating a strong preference for nonpolar environments over water.[1]
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the fundamental properties of the compound is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| CAS Number | 29955-26-8 | [1] |
| Predicted XLogP3 | 3.2 | [1] |
| General Appearance | Off-white to pale yellow crystalline solid | [5] |
| Aqueous Solubility | Very low; described as "slightly soluble" or "partly soluble" in water for similar structures.[5][6] | |
| Organic Solvent Solubility | Soluble in organic solvents like ethanol, acetone, and methanol.[5][6] |
Section 2: Initial Steps & Best Practices
Q3: I'm seeing particles, cloudiness, or an oil-like film in my aqueous preparation. What are the first things I should check?
A: Before attempting advanced solubilization techniques, it's crucial to rule out basic experimental issues:
-
Confirm Concentration: You may be attempting to create a solution that is far above the compound's intrinsic aqueous solubility limit.
-
Ensure Adequate Mixing Energy: Have you provided enough energy to break the crystal lattice? Vortexing may be insufficient. Try sonicating the suspension in an ultrasonic bath for 15-30 minutes.
-
Check for Purity: Impurities from synthesis or degradation can be less soluble and precipitate out, even if the target compound is dissolved. Verify the purity of your batch via HPLC or LC-MS.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature.
Q4: How can I accurately measure the intrinsic aqueous solubility of my specific batch of 2-(3-methoxyphenyl)-1-phenylethanone?
A: The gold-standard method for determining equilibrium solubility is the Shake-Flask Method .[7] This protocol establishes a baseline and allows you to quantitatively assess the success of any enhancement technique.
-
Preparation: Add an excess amount of the solid compound to your aqueous medium of choice (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for at least 30 minutes for the excess solid to settle. To ensure complete removal of undissolved particles, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] Prepare a standard curve with the compound dissolved in a suitable organic solvent (like acetonitrile or methanol) to accurately quantify the concentration in the aqueous sample.
Section 3: Core Troubleshooting - Solubility Enhancement Strategies
If the intrinsic solubility is insufficient for your experimental needs, the following strategies can be employed. They are presented in order of increasing complexity.
Q5: Can I use co-solvents to improve solubility? Which ones are recommended?
A: Yes, this is often the most straightforward and effective first approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for hydrophobic molecules like 2-(3-methoxyphenyl)-1-phenylethanone.
Causality: By reducing the polarity of water, co-solvents lower the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing solubility.[10]
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Commonly used, but can affect cell viability at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Excellent solubilizing power, but can have biological effects and is often limited to <1% in cell-based assays.[11] |
| Propylene Glycol (PG) | 5-30% | A common, low-toxicity pharmaceutical excipient.[12] |
| Polyethylene Glycol 400 (PEG 400) | 5-40% | Another widely used, safe excipient for increasing solubility.[12] |
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of your chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of this stock solution directly into your aqueous buffer.
-
Observation: Add the stock solution dropwise to the vigorously stirring aqueous buffer to minimize localized high concentrations that can cause immediate precipitation ("crashing out").
-
Equilibration & Inspection: After dilution, vortex the solution and let it stand for at least one hour. Visually inspect for any signs of precipitation or cloudiness. For a more sensitive check, measure the turbidity using a nephelometer or a plate reader at ~600 nm.[13]
Caption: Workflow for using the co-solvent method.
Q6: How can surfactants help, and what type should I use?
A: Surfactants, or surface-active agents, are molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar compounds, effectively solubilizing them in the bulk aqueous phase.[15][16]
Recommendation: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and higher solubilization capacity compared to ionic (anionic or cationic) surfactants.[15]
| Surfactant | Type | Typical Usage Concentration (w/v) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% | Very common in pharmaceutical formulations.[17] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% | Similar to Polysorbate 80, often used in biological assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | > 0.02% (CMC) | Strong solubilizer but denatures proteins; use is limited to non-biological or specific biochemical applications.[15] |
-
Surfactant Vehicle: Prepare the aqueous buffer containing the desired concentration of the surfactant. Ensure the surfactant is fully dissolved.
-
Compound Addition: Add the solid compound directly to the surfactant-containing vehicle.
-
Solubilization: Agitate the mixture vigorously. Sonication followed by stirring at a constant temperature for several hours is recommended to facilitate the incorporation of the compound into the micelles.
-
Clarification: After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) to pellet any undissolved material.
-
Quantification: Carefully collect the supernatant and determine the compound's concentration via HPLC or LC-MS.
Caption: Encapsulation of a hydrophobic compound in a surfactant micelle.
Q7: Is using cyclodextrins a viable option for this compound?
A: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility of hydrophobic compounds.[18][19] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20] The nonpolar phenyl rings of your compound can fit into this cavity, forming a water-soluble "inclusion complex."[21][22]
Recommendation: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred over the parent β-cyclodextrin due to their significantly higher aqueous solubility and lower toxicity.[11]
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the aqueous buffer at the desired concentration (e.g., 5-20% w/v).
-
Compound Addition: Add an excess of the solid 2-(3-methoxyphenyl)-1-phenylethanone to the cyclodextrin solution.
-
Complexation: Vigorously stir the mixture at a constant temperature for 24-72 hours. This process can be slower than other methods and requires sufficient time for the inclusion complex to form and reach equilibrium.
-
Clarification & Quantification: Filter the suspension through a 0.22 µm syringe filter to remove undissolved compound. Analyze the filtrate for dissolved compound concentration using a validated method like HPLC.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Q8: Should I try adjusting the pH of my aqueous medium?
A: This strategy is unlikely to be effective for 2-(3-methoxyphenyl)-1-phenylethanone. pH adjustment is a powerful tool for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[23][24] By converting the molecule to its charged (salt) form, aqueous solubility can be dramatically increased. However, this compound is a neutral ketone. The protons on the carbon adjacent to the carbonyl group are the most acidic, but their pKa is extremely high (around 19-20), meaning they will not deprotonate in any standard aqueous pH range.[25] Therefore, its solubility will be largely independent of pH between 2 and 10.
Section 4: Summary and Recommended Workflow
Q9: What is the recommended troubleshooting workflow to follow?
A: A systematic, stepwise approach will yield the best results most efficiently. Start with the simplest method (co-solvents) and proceed to more complex formulation strategies if necessary.
Caption: Recommended workflow for solubility enhancement.
| Method | Pros | Cons | Best For... |
| Co-solvents | Simple, rapid, effective for moderate solubility increases. | Can cause precipitation on dilution ("crashing out"); potential for biological interference or toxicity at high concentrations. | Initial screening, in vitro assays where low % of organic solvent is tolerated. |
| Surfactants | High solubilization capacity; forms stable micellar solutions. | Can interfere with certain assays; potential for cell toxicity (especially ionic surfactants); can be difficult to filter. | Formulations requiring higher drug loads; when co-solvents fail or are inappropriate. |
| Cyclodextrins | Low toxicity (especially modified CDs); forms true solutions (filterable); can improve compound stability. | More expensive; complexation can be slow (requires long equilibration); may not work for all molecular geometries. | In vivo studies, cell culture experiments requiring low toxicity, and when a true solution is needed. |
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- 8. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. researchgate.net [researchgate.net]
- 22. chemicaljournals.com [chemicaljournals.com]
- 23. ijmsdr.org [ijmsdr.org]
- 24. brieflands.com [brieflands.com]
- 25. 1-phenylethanone [chemister.ru]
Minimizing O-acylation vs C-acylation in phenol derivative reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for phenol derivative reactions. As researchers and drug development professionals, you are keenly aware that controlling the site of acylation on a phenol ring is a pivotal challenge in synthetic chemistry. The competition between attack at the hydroxyl group (O-acylation) and the aromatic ring (C-acylation) can significantly impact yield, purity, and the viability of a synthetic route.
This guide is designed to provide you with in-depth, field-proven insights to master this selectivity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the fundamental questions that form the bedrock of understanding phenol acylation.
Q1: What is the fundamental difference between O-acylation and C-acylation of phenols?
Phenols are bidentate nucleophiles, meaning they have two potential sites for reaction.
-
O-acylation is a nucleophilic acyl substitution on the phenolic oxygen, resulting in a phenyl ester. This reaction is generally faster and is considered the kinetic product.
-
C-acylation , also known as Friedel-Crafts acylation, is an electrophilic aromatic substitution on the electron-rich aromatic ring, yielding a hydroxyaryl ketone. This product is typically more stable and is considered the thermodynamic product.
Q2: How does the choice of catalyst dictate the reaction outcome?
Catalyst selection is the most critical factor in controlling selectivity.
-
To favor O-acylation (Ester Formation): Use a base. Bases like pyridine, sodium hydroxide (NaOH), or sodium carbonate (Na₂CO₃) deprotonate the phenol, forming a highly nucleophilic phenoxide ion.[1] This enhanced nucleophile readily attacks the acylating agent, leading to the ester.
-
To favor C-acylation (Ketone Formation): Use a Lewis acid or a strong Brønsted acid. Catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or trifluoromethanesulfonic acid (TfOH) are commonly employed.[2][3][4] These acids coordinate to the acylating agent, generating a highly electrophilic acylium ion (R-C=O⁺) that is capable of attacking the aromatic ring.[3]
Q3: What is the Fries Rearrangement and why is it important in this context?
The Fries Rearrangement is the conversion of a phenyl ester (the O-acylated product) to a hydroxyaryl ketone (the C-acylated product), catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid.[5][6] This is a crucial concept because it demonstrates the thermodynamic stability of the C-acylated product. Even if O-acylation occurs first, under the right conditions (i.e., presence of a Lewis acid and sufficient heat), the acyl group can migrate from the oxygen to the aromatic ring.[7]
Q4: How does temperature influence the selectivity between ortho and para C-acylation?
Once conditions are set for C-acylation (e.g., via Fries Rearrangement), temperature can be used to control the regioselectivity of the substitution on the aromatic ring.
-
Low temperatures (typically < 60°C) favor the formation of the para-isomer.[8]
-
High temperatures (typically > 160°C) favor the formation of the ortho-isomer.[8] This is often attributed to the thermodynamic stability of a chelate complex formed between the Lewis acid catalyst and the ortho product's hydroxyl and ketone groups.
Q5: Can the solvent change the outcome of the reaction?
Yes, the solvent plays a decisive role.
-
Nonpolar solvents (e.g., benzene, carbon disulfide) limit the dissociation of the acylating agent and favor the direct nucleophilic attack of the phenol oxygen, thus promoting O-acylation.[9]
-
Polar solvents (e.g., nitrobenzene, nitromethane) or solvent-free conditions can promote C-acylation or the Fries rearrangement.[9][10] However, some modern, "greener" protocols use co-solvents like 1,2-dichlorobenzene to enable higher reaction temperatures safely, which can drive the reaction towards the C-acylated product.[11]
Part 2: Troubleshooting Guide
When your reaction doesn't proceed as planned, consult this guide to diagnose and solve the issue.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Exclusive or high yield of O-acylated ester when C-acylated ketone was desired. | 1. Insufficient Lewis Acid Activity: The catalyst may be old, hydrated, or used in sub-stoichiometric amounts. Friedel-Crafts acylation often requires stoichiometric amounts of catalyst because it complexes with the product.[12] 2. Reaction Temperature Too Low: The energy barrier for the Fries rearrangement to the more stable C-acylated product was not overcome. | 1. Use fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) in at least a 1:1 molar ratio with the substrate. 2. Gradually increase the reaction temperature. For a Fries rearrangement, temperatures may need to exceed 100°C.[8] 3. Consider using a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2] |
| Exclusive or high yield of C-acylated ketone when O-acylated ester was desired. | 1. Acidic Contamination: Trace amounts of acid can catalyze the Fries rearrangement. 2. Reaction Temperature Too High: High temperatures can favor rearrangement even with minimal acid presence. | 1. Ensure all reagents and glassware are free of acid. 2. Perform the reaction in the presence of a base (e.g., pyridine, triethylamine) to neutralize any trace acids and promote O-acylation. 3. Run the reaction at a lower temperature, such as 0°C, to minimize side reactions and hydrolysis.[13] |
| Low yield of C-acylated product; starting material remains. | 1. Deactivated Phenol Ring: If the phenol derivative contains strongly electron-withdrawing groups, the ring may be too deactivated for Friedel-Crafts acylation. 2. Steric Hindrance: Bulky substituents on the phenol or the acylating agent can impede the reaction. | 1. Consider protecting the hydroxyl group as a silyl ether first. This makes the substrate more amenable to standard Friedel-Crafts conditions. The silyl group is typically removed during aqueous work-up.[10] 2. Use a less sterically hindered acylating agent if possible. |
| Poor regioselectivity between ortho and para C-acylated products. | Incorrect Temperature Control: Temperature is the primary determinant of ortho/para selectivity in the Fries rearrangement.[7][8] | 1. For the para product, maintain a low reaction temperature (<60°C).[8] 2. For the ortho product, use a higher reaction temperature (>160°C).[8] 3. For highly selective para acylation, consider using a shape-selective catalyst like the zeolite ZSM-5, whose pores sterically favor the formation of the linear para product.[14] |
Part 3: Methodologies & Protocols
Logical Workflow for Reaction Optimization
The following diagram illustrates the decision-making process for achieving the desired acylation product.
Reaction Pathways: Kinetic vs. Thermodynamic Control
This diagram illustrates the two competing pathways. O-acylation has a lower activation energy (faster), while C-acylation leads to a more stable final product.
Protocol 1: Selective O-Acylation of Phenol
This protocol is optimized for the synthesis of phenyl acetate, favoring the kinetically controlled product.
Objective: To maximize the yield of the O-acylated ester while minimizing C-acylation.
Materials:
-
Phenol
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve phenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Add anhydrous pyridine (1.1 eq) to the solution and stir for 10 minutes. The base acts to deprotonate the phenol, increasing its nucleophilicity.
-
Acylation: Add acetyl chloride (1.05 eq), diluted in a small amount of anhydrous DCM, dropwise to the cooled solution via the dropping funnel over 20 minutes. Maintain the temperature at 0°C to prevent side reactions and hydrolysis of the acyl chloride.[13]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess pyridine)
-
Water
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude phenyl acetate.
-
Purification: Purify the product by vacuum distillation or column chromatography as needed.
Protocol 2: Selective C-Acylation via Fries Rearrangement
This protocol details the conversion of phenyl acetate to 4'-hydroxyacetophenone, favoring the thermodynamically controlled para-substituted product.
Objective: To maximize the yield of the C-acylated ketone using the Fries Rearrangement.
Materials:
-
Phenyl Acetate (synthesized from Protocol 1 or purchased)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber (for HCl gas), add anhydrous aluminum chloride (1.2 eq).
-
Solvent & Substrate: Add anhydrous nitrobenzene. Cool the mixture in an ice bath and slowly add phenyl acetate (1.0 eq). A stoichiometric excess of Lewis acid is often required.[3]
-
Reaction Conditions for para-selectivity: Stir the mixture at a low temperature, typically between 25-60°C, for several hours. Low temperature favors the formation of the para-isomer.[8] Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the flask in an ice bath and very cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified. The ortho-hydroxyacetophenone can often be separated from the para-isomer by steam distillation due to its volatility.[8] Further purification can be achieved by recrystallization or column chromatography.
References
-
Tachrim, Z. P., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. ResearchGate. Available at: [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Available at: [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. Available at: [Link]
-
Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
-
Unknown Author. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Koreascience. Available at: [Link]
-
Miyazawa, M., et al. (2013). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. ResearchGate. Available at: [Link]
-
Naeimi, H., et al. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. Available at: [Link]
-
Chen, Y.-C., et al. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Available at: [Link]
-
Various Authors. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Naeimi, H., et al. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent conditions. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Various Authors. (2018). Why don't phenols show an acetylation reaction? Quora. Available at: [Link]
-
Various Authors. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Reddit. Available at: [Link]
-
Unknown Author. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]
- Galantay, E. (1976). Process for ring acylation of phenols. Google Patents.
-
Naeimi, H., & Moradian, M. (2014). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. ResearchGate. Available at: [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Available at: [Link]
-
Professor Dave Explains. (2021). Fries Rearrangement. YouTube. Available at: [Link]
-
Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Testbook. Available at: [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. testbook.com [testbook.com]
- 7. youtube.com [youtube.com]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. mdpi.com [mdpi.com]
- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Resolving Isomeric Impurities in Methoxyphenyl Ethanone Synthesis
Welcome to the technical support center for the synthesis of methoxyphenyl ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isomeric impurity formation and resolution during the synthesis of methoxyphenyl ethanone, also known as methoxyacetophenone. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of methoxyphenyl ethanone, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 4-Methoxyacetophenone Isomer
Q: My Friedel-Crafts acylation of anisole is resulting in a low yield of the desired para isomer (4-methoxyacetophenone) and a significant amount of the ortho isomer (2-methoxyacetophenone). How can I improve the regioselectivity?
A: This is a common challenge in the Friedel-Crafts acylation of anisole. The methoxy group is an ortho, para-director, meaning it activates the benzene ring towards electrophilic aromatic substitution at these positions.[1][2] While the para position is generally favored due to reduced steric hindrance, the formation of the ortho isomer is often competitive.[1]
Probable Causes & Solutions:
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para product. However, excessively high temperatures can lead to side reactions and decomposition.[3]
-
Solution: Carefully control and optimize the reaction temperature. Start with cooling the reaction mixture in an ice bath, as the reaction is exothermic, and then allow it to slowly warm to room temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature profile for maximizing the para isomer.
-
-
Choice of Lewis Acid Catalyst: The nature and amount of the Lewis acid can influence the isomer ratio.
-
Solution: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts can be explored to potentially enhance para-selectivity.[5][6] Ensure that a stoichiometric amount of the Lewis acid is used, as the ketone product can form a complex with it, rendering it inactive.[3][7]
-
-
Solvent Effects: The polarity of the solvent can impact the transition state energies for the formation of the different isomers.
-
Solution: Experiment with different solvents. Dichloromethane is a common choice, but other non-polar solvents might offer better selectivity.[4]
-
Issue 2: Presence of the Meta Isomer (3-Methoxyacetophenone) Impurity
Q: I am detecting a small but persistent amount of the meta isomer (3-methoxyacetophenone) in my product mixture. What is the likely cause and how can I eliminate it?
A: The formation of the meta isomer in the Friedel-Crafts acylation of anisole is generally minor because the methoxy group is a strong ortho, para-director.[1] Its presence, even in small amounts, can indicate specific issues with the reaction conditions.
Probable Causes & Solutions:
-
Isomerization under Harsh Conditions: Under strongly acidic or high-temperature conditions, there is a possibility of product isomerization.
-
Impure Starting Materials: The presence of impurities in the starting anisole could potentially lead to unexpected side products.
-
Solution: Verify the purity of your anisole using techniques like GC-MS or NMR before starting the reaction. Purify the starting material if necessary.
-
Issue 3: Difficulty in Separating Ortho and Para Isomers
Q: I am struggling to separate the ortho and para isomers of methoxyacetophenone effectively. What purification techniques are most suitable?
A: The separation of positional isomers can be challenging due to their similar physical properties. A combination of techniques is often required for complete resolution.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid para-methoxyacetophenone from the oily ortho-isomer.[8]
-
Protocol: See the detailed "Protocol 1: Purification of 4-Methoxyacetophenone by Recrystallization" in Section 3. The key is to choose a solvent or solvent system where the solubility of the para isomer is significantly lower than the ortho isomer at cooler temperatures.[9]
-
-
Column Chromatography: For smaller scale purifications or when recrystallization is not sufficiently effective, column chromatography can provide excellent separation.[10]
-
Protocol: See the detailed "Protocol 2: Separation of Isomers by Column Chromatography" in Section 3. A silica gel stationary phase with a non-polar eluent system is typically effective.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation and quantification, or for preparative purification of small quantities, HPLC is a powerful tool.[11][12]
-
Method Development: A C18 column with a mobile phase of acetonitrile and water is a good starting point. The separation can be optimized by adjusting the gradient, flow rate, and temperature.
-
Issue 4: Incomplete Reaction or Low Conversion
Q: My reaction is showing low conversion of anisole to methoxyacetophenone. What are the common reasons for this?
A: Low conversion in Friedel-Crafts acylation can be frustrating. A systematic check of your experimental setup and reagents is crucial.[3]
Probable Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[3]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is best to use a freshly opened container of the Lewis acid.
-
-
Insufficient Catalyst: As mentioned earlier, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product forms a complex with it.[3][7]
-
Solution: Use at least one equivalent of the Lewis acid relative to the acylating agent.
-
-
Deactivated Aromatic Ring: While anisole is an activated ring, any electron-withdrawing impurities could hinder the reaction.[3]
-
Solution: Ensure the purity of your starting anisole.
-
-
Improper Reaction Quenching: The workup procedure is critical for liberating the ketone product from its complex with the Lewis acid.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that dictates the formation of ortho and para isomers in the synthesis of methoxyphenyl ethanone?
A1: The synthesis of methoxyphenyl ethanone from anisole via Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[7] The methoxy group (-OCH₃) on the anisole ring is an electron-donating group (EDG) through resonance.[2][13] This means it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][14] The increased electron density is particularly pronounced at the ortho (positions 2 and 6) and para (position 4) positions relative to the methoxy group. This is due to the formation of stable resonance structures where the positive charge of the intermediate carbocation (the sigma complex or arenium ion) is delocalized onto the oxygen atom of the methoxy group.[15][16] The resonance stabilization is not possible for the meta position. Consequently, the electrophilic acylium ion preferentially attacks the electron-rich ortho and para positions.[1][17]
Q2: Which analytical techniques are most suitable for quantifying the ratio of isomeric impurities?
A2: Several analytical techniques can be employed to accurately determine the isomeric ratio of methoxyphenyl ethanone:
-
Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent technique for separating and quantifying volatile isomers.[18] The isomers will have different retention times on a suitable capillary column.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful method for isomer quantification.[12] Different isomers will exhibit different retention times on a reverse-phase column.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio by integrating the signals corresponding to the protons that are unique to each isomer.[19]
Q3: Can I use spectroscopic methods to differentiate between the ortho, meta, and para isomers of methoxyphenyl ethanone?
A3: Yes, spectroscopic methods are invaluable for isomer differentiation:
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer due to the different coupling relationships between the aromatic protons.
-
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts will differ for each isomer due to symmetry.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be characteristic of the substitution pattern on the benzene ring.[20]
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes show subtle differences that aid in their identification.[21]
Q4: Are there alternative synthesis routes to 4-methoxyacetophenone that might avoid the formation of isomeric impurities?
A4: Yes, while Friedel-Crafts acylation is a common method, other routes can offer improved selectivity:
-
Fries Rearrangement of 4-methoxyphenyl acetate: This reaction involves the rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, typically favoring the para position.
-
From p-Anisic Acid: Conversion of p-anisic acid to its acid chloride followed by reaction with an organocuprate (Gilman reagent) can yield 4-methoxyacetophenone.
-
Palladium-catalyzed coupling reactions: Modern cross-coupling methodologies can also be employed to synthesize the desired isomer with high selectivity.[10]
Section 3: Experimental Protocols and Data
Protocol 1: Purification of 4-Methoxyacetophenone by Recrystallization
This protocol describes the purification of crude 4-methoxyacetophenone containing the ortho isomer as the primary impurity.[8]
Materials:
-
Crude methoxyacetophenone mixture
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[8]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. The para isomer should crystallize out as it is less soluble.[9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystals.[22]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor containing the dissolved ortho isomer.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Separation of Isomers by Column Chromatography
This protocol is suitable for the separation of small to medium quantities of methoxyphenyl ethanone isomers.[10]
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
Crude methoxyacetophenone mixture
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[10]
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. The less polar ortho isomer will typically elute before the more polar para isomer.
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Data Summary: Typical Analytical Data for Methoxyacetophenone Isomers
| Isomer | Structure | Typical GC Retention Time (Relative) | Key ¹H NMR Signals (δ, ppm) in CDCl₃ |
| 2-Methoxyacetophenone | o-isomer | 1.0 | ~7.7 (dd), ~7.4 (m), ~6.9 (m), ~3.9 (s, OCH₃), ~2.6 (s, COCH₃)[23] |
| 3-Methoxyacetophenone | m-isomer | 1.1 | ~7.3-7.4 (m), ~7.1 (m), ~3.8 (s, OCH₃), ~2.6 (s, COCH₃) |
| 4-Methoxyacetophenone | p-isomer | 1.2 | ~7.9 (d), ~6.9 (d), ~3.8 (s, OCH₃), ~2.5 (s, COCH₃) |
Note: Retention times are relative and will vary depending on the specific GC column and conditions used.
Section 4: Visualizations
Diagram 1: Friedel-Crafts Acylation of Anisole
Caption: Reaction pathway for the Friedel-Crafts acylation of anisole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Diagram 3: Isomer Separation Strategy
Caption: A logical workflow for the separation and purification of methoxyphenyl ethanone isomers.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chem Lab. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. Calculated PAs of ortho-, meta-, and para-Methoxyphenols.... Retrieved from [Link]
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ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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NIH. (n.d.). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-one and 1-(4-methoxyphenyl)-2-phenylethan-1-one for Researchers and Drug Development Professionals
In the landscape of synthetic intermediates for pharmaceutical and materials science research, the positional isomerism of functional groups on an aromatic scaffold can dramatically influence a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(3-Methoxyphenyl)-1-phenylethan-1-one and 1-(4-methoxyphenyl)-2-phenylethan-1-one. Both are deoxybenzoin derivatives, a class of compounds recognized for a range of biological activities, including antimicrobial and cytotoxic effects[1]. This document serves as a technical resource for researchers, offering insights into their synthesis, characterization, and potential applications, supported by experimental data.
Introduction to the Isomers
At a fundamental level, both 2-(3-Methoxyphenyl)-1-phenylethan-1-one and 1-(4-methoxyphenyl)-2-phenylethan-1-one share the same molecular formula (C₁₅H₁₄O₂) and molecular weight (226.27 g/mol )[2][3]. Their structural difference lies in the placement of the methoxy group on the phenyl ring, which imparts distinct electronic and steric properties, thereby influencing their reactivity and interaction with biological targets.
2-(3-Methoxyphenyl)-1-phenylethan-1-one features the methoxy group at the meta position of the benzyl moiety.
1-(4-methoxyphenyl)-2-phenylethan-1-one , also known as 4-methoxydeoxybenzoin, has the methoxy group at the para position of the benzoyl moiety[2]. This compound is commercially available and is often described as an off-white to pale yellow crystalline solid[4].
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the methoxy group's position results in notable differences in the physical properties of these isomers. The following table summarizes their key physicochemical characteristics.
| Property | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | 1-(4-methoxyphenyl)-2-phenylethan-1-one |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂[2][4] |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol [4] |
| CAS Number | 29955-26-8 | 1023-17-2[2] |
| Appearance | Not specified in retrieved data | Off-white to pale yellow crystalline solid[4] |
| Melting Point | Not specified in retrieved data | 40-44 °C or 75-77 °C (conflicting data) |
| Solubility | Not specified in retrieved data | Slightly soluble in water; soluble in organic solvents like ethanol and acetone[4] |
Synthesis of Methoxy-Substituted Deoxybenzoins
The synthesis of deoxybenzoin derivatives is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5].
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of these deoxybenzoin isomers via Friedel-Crafts acylation.
Caption: General workflow for the synthesis of deoxybenzoins via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-2-phenylethan-1-one
While a specific protocol for 2-(3-methoxyphenyl)-1-phenylethan-1-one was not found in the available literature, a general procedure for a related compound, o-methoxyphenylacetone, provides a framework that can be adapted[5]. The synthesis of 1-(4-methoxyphenyl)-2-phenylethan-1-one would likely involve the Friedel-Crafts acylation of anisole with phenylacetyl chloride.
Materials:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add phenylacetyl chloride dropwise.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Add anisole dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
The structural differences between the two isomers can be clearly elucidated using spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full spectral data was not available, general expectations for the ¹H and ¹³C NMR spectra can be inferred. For 1-(4-methoxyphenyl)-2-phenylethan-1-one , the ¹H NMR spectrum would show a characteristic singlet for the methoxy group protons around 3.8 ppm. The aromatic protons of the 4-methoxyphenyl group would appear as two doublets (an AA'BB' system), while the protons of the phenyl group would appear as a multiplet. The methylene protons would be observed as a singlet.
In the case of 2-(3-methoxyphenyl)-1-phenylethan-1-one , the methoxy singlet would be present, but the aromatic protons of the 3-methoxyphenyl group would exhibit a more complex splitting pattern (a multiplet). The protons of the phenyl group attached to the carbonyl would also appear as a multiplet.
Infrared (IR) Spectroscopy
The IR spectra of both compounds would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. The exact position of this band may differ slightly between the two isomers due to the electronic effects of the methoxy group's position. Both spectra would also show characteristic bands for C-H stretching of the aromatic rings and the methylene group, as well as C-O stretching of the methoxy group and the aryl ether linkage.
Chromatographic Separation
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential techniques for monitoring reaction progress and assessing the purity of the synthesized compounds.
Thin Layer Chromatography (TLC): For deoxybenzoin derivatives, a common mobile phase for TLC analysis on silica gel plates is a mixture of hexane and ethyl acetate. The polarity of the solvent system can be adjusted to achieve optimal separation. Visualization of the spots can be achieved under UV light (254 nm), as the aromatic rings will absorb UV radiation, or by staining with a suitable reagent such as potassium permanganate or an anisaldehyde stain[1].
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the separation and analysis of these isomers. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. The retention times will differ due to the slight difference in polarity between the two isomers, with the more polar compound typically eluting earlier.
Potential Biological Activities
Deoxybenzoin derivatives have been reported to possess a variety of biological activities, including antimicrobial, antifungal, and cytotoxic effects[1]. The position of the methoxy group is expected to play a significant role in modulating this activity.
Antimicrobial and Antifungal Activity
Studies on methoxy-substituted chalcones, which are structurally related to deoxybenzoins, have shown that the position and number of methoxy groups influence their antimicrobial and antifungal potency[4]. It is plausible that 2-(3-methoxyphenyl)-1-phenylethan-1-one and 1-(4-methoxyphenyl)-2-phenylethan-1-one will also exhibit such activities, and a comparative study would be valuable to determine the structure-activity relationship.
Cytotoxic Activity
Synthetic derivatives of various aromatic ketones have been evaluated for their cytotoxicity against different cancer cell lines[6]. For instance, some methoxy-substituted compounds have shown potent cytotoxicity against human cancer cell lines[7]. A comparative evaluation of the cytotoxic effects of these two deoxybenzoin isomers on relevant cancer cell lines would be a logical next step in exploring their therapeutic potential. A possible mechanism of action for such compounds could involve the inhibition of key cellular enzymes or interference with signaling pathways.
Caption: A conceptual diagram illustrating the potential mechanism of biological activity for deoxybenzoin isomers.
Conclusion
2-(3-Methoxyphenyl)-1-phenylethan-1-one and 1-(4-methoxyphenyl)-2-phenylethan-1-one represent a compelling pair of isomers for further investigation in medicinal chemistry and materials science. Their distinct substitution patterns are predicted to result in different physicochemical properties and biological activities. This guide has outlined the key comparative aspects, from synthesis to potential applications, to aid researchers in their exploration of these versatile deoxybenzoin derivatives. Further experimental work is warranted to fully elucidate their comparative spectroscopic, chromatographic, and biological profiles.
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A Researcher's Guide to In Vitro Efficacy Comparison of Anti-Inflammatory Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vitro efficacy of novel anti-inflammatory compounds against established drugs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of widely-used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Our focus is on empowering researchers to generate robust and reliable data for informed decision-making in the drug discovery pipeline.
Introduction: Modeling Inflammation in a Dish
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for healing, chronic or dysregulated inflammation underpins a multitude of diseases. The development of effective anti-inflammatory therapeutics relies on robust preclinical evaluation, with in vitro assays providing the foundational screen for efficacy and mechanism of action.[2] These assays offer a controlled environment to dissect the molecular pathways of inflammation and the precise effects of pharmacological interventions.[3]
This guide will focus on a widely accepted in vitro model: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages, making it an ideal tool to mimic infection-induced inflammation in vitro.[4]
The selection of appropriate LPS concentration is a critical experimental parameter. High concentrations (100 ng/mL to 1 µg/mL) robustly induce a pro-inflammatory phenotype, characterized by the release of cytokines and other inflammatory mediators.[4] Conversely, lower concentrations can elicit different cellular responses, highlighting the importance of dose-response studies to establish the optimal concentration for a specific experimental question.[5] For the purposes of this guide, we will focus on protocols using LPS concentrations known to induce a strong inflammatory response, providing a clear window to evaluate the inhibitory effects of anti-inflammatory compounds.
Key Inflammatory Pathways: The Central Role of NF-κB and MAPK
To understand how anti-inflammatory drugs work, it is crucial to grasp the key signaling pathways that drive the inflammatory response. Two of the most pivotal are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
2.1. The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7]
2.2. The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals.[8] This pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate the expression of inflammatory genes.[9] The major outputs of MAPK signaling downstream of inflammatory cytokines are pro-inflammatory responses.[10]
Core In Vitro Assays for Efficacy Comparison
A multi-assay approach is recommended to build a comprehensive profile of a compound's anti-inflammatory activity. The following three assays provide a robust starting point for comparing the efficacy of test compounds with known anti-inflammatory drugs.
3.1. Assay 1: Inhibition of Pro-Inflammatory Cytokine Release
Scientific Rationale: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. Their overproduction is a hallmark of many inflammatory diseases. Measuring the ability of a compound to inhibit the release of these cytokines from LPS-stimulated macrophages is a direct measure of its anti-inflammatory potential.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or reference drugs (e.g., Dexamethasone, Indomethacin). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3.2. Assay 2: Inhibition of Nitric Oxide (NO) Production
Scientific Rationale: Nitric oxide (NO) is a signaling molecule that plays a dual role in inflammation.[12] During inflammation, the inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to high levels of NO production, which can contribute to tissue damage.[13] Therefore, inhibiting NO production is a key target for anti-inflammatory drugs. The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable product of NO), as an indirect measure of NO production.[14]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 of the Cytokine Release Assay protocol.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the collected cell culture supernatant with an equal volume of Griess reagent.[15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[14]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
3.3. Assay 3: Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Most NSAIDs exert their effects by inhibiting COX enzymes.[16] Assessing the inhibitory activity of a compound against both COX-1 and COX-2 is crucial for determining its efficacy and potential for side effects.
Experimental Workflow:
Detailed Protocol (using a commercial kit):
Note: Numerous commercial kits are available for measuring COX-1 and COX-2 inhibition. The following is a generalized protocol; always refer to the specific manufacturer's instructions.
-
Reagent Preparation: Prepare the assay buffer, enzyme (ovine or human recombinant COX-1 or COX-2), heme, and other reagents as per the kit's instructions.
-
Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well. Then, add various concentrations of the test compound or reference drugs (e.g., Diclofenac, Ibuprofen).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[17]
-
Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).[17]
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as hydrochloric acid or stannous chloride.[17]
-
Quantification: Measure the amount of prostaglandin E2 (PGE₂) produced using the detection method provided in the kit, which is often an ELISA-based colorimetric or fluorometric readout.
Comparative Data Analysis: Benchmarking Against the Standards
The following tables summarize the in vitro efficacy of common NSAIDs and the corticosteroid Dexamethasone, as determined by their half-maximal inhibitory concentration (IC₅₀) values in the assays described above. Lower IC₅₀ values indicate greater potency.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release in LPS-Stimulated Macrophages
| Compound | Target Cytokine | IC₅₀ | Cell Type | Reference(s) |
| Dexamethasone | TNF-α | ~1-10 nM | Murine Macrophages | [18] |
| Indomethacin | IL-6, IL-1β, IL-10 | Effective at high concentrations | Human Whole Blood | [19] |
| Ibuprofen | TNF-α, IL-1β | May increase cytokine-induced synthesis | Human PBMC | [14] |
| Diclofenac | TNF-α | - | - | - |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | IC₅₀ | Cell Type | Reference(s) |
| Dexamethasone | Dose-dependent inhibition (0.1-10 µM) | Murine J774 Macrophages | [13][15] |
| Indomethacin | Effective at inhibiting NO production | Murine RAW 264.7 Macrophages | [20][21] |
| Diclofenac | IC₅₀ ~2.5-25 times lower than parent compound for derivatives | Murine RAW 264.7 Macrophages |
Table 3: Inhibition of COX-1 and COX-2 Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |
| Dexamethasone | No inhibition | 0.0073 | Highly Selective | |
| Indomethacin | 0.063 | 0.48 | 0.13 | |
| Ibuprofen | - | - | - | |
| Diclofenac | 0.611 | 0.63 | 0.97 | |
| Meloxicam | 36.6 | 4.7 | 7.8 |
Conclusion: A Framework for Rigorous In Vitro Comparison
This guide has provided a comprehensive overview of the principles and practices for comparing the in vitro efficacy of anti-inflammatory drugs. By employing a standardized in vitro model, such as LPS-stimulated macrophages, and a panel of robust assays targeting key inflammatory mediators, researchers can generate reliable and comparable data.
The provided protocols for assessing cytokine release, nitric oxide production, and COX enzyme inhibition serve as a foundational toolkit for these investigations. The comparative data on established NSAIDs and corticosteroids offer a benchmark against which novel compounds can be evaluated.
It is imperative for researchers to maintain scientific integrity by carefully controlling experimental variables, including cell passage number, LPS concentration, and incubation times. Furthermore, all claims of efficacy should be supported by dose-response curves and the calculation of IC₅₀ values. By adhering to these principles, the scientific community can continue to advance the discovery and development of novel and improved anti-inflammatory therapies.
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Safety Operating Guide
Personal protective equipment for handling 2-(3-Methoxyphenyl)-1-phenylethan-1-one
A Researcher's Guide to Safely Handling 2-(3-Methoxyphenyl)-1-phenylethan-1-one
Understanding the Hazard Profile
2-(3-Methoxyphenyl)-1-phenylethan-1-one is an aromatic ketone. Based on analogous compounds, it should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to assume that any new or uncharacterized compound may have unknown toxicities and to handle it with appropriate care to minimize exposure.[3]
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2]
-
Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system.[1][2]
-
Unknown Long-term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection and use of appropriate PPE are paramount to ensuring safety. The level of PPE required will vary depending on the specific task being performed.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Safety Goggles- Chemical-resistant Nitrile or Neoprene Gloves- Laboratory Coat- N95 Respirator or work within a certified chemical fume hood | To prevent inhalation of fine powders and to protect eyes and skin from accidental contact.[4][5] |
| Dissolving and Solution Handling | - Safety Goggles or a Face Shield worn over safety glasses- Chemical-resistant Gloves (e.g., Neoprene, Butyl Rubber)- Laboratory Coat- Work within a certified chemical fume hood | To protect against splashes of the chemical solution and inhalation of vapors.[6][7] |
| Reaction Setup and Monitoring | - Safety Goggles and a Face Shield- Chemical-resistant Gloves- Flame-resistant Laboratory Coat (if flammable solvents are used)- Work within a certified chemical fume hood | Provides maximum protection during active chemical transformations, which may have unpredictable exothermic events or splashes. |
| Waste Disposal | - Safety Goggles- Chemical-resistant Gloves- Laboratory Coat | To protect against splashes and skin contact during the handling of chemical waste. |
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 2-(3-Methoxyphenyl)-1-phenylethan-1-one.
Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure and accidents.
Preparation and Weighing
-
Designate a Work Area: Cordon off and label a specific area for handling this compound.[4]
-
Surface Protection: Cover the work surface with absorbent bench paper.[4]
-
Engineering Controls: Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure to control dust.[4][7]
-
Container Handling: Keep the container tightly closed when not in use.[4] Avoid pouring the powder directly from the bottle to prevent spillage. Use a spatula or scoop to transfer small amounts.[4]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If not using a fume hood, an N95 respirator is mandatory.
Dissolution and Use in Reactions
-
Solvent Compatibility: Always add the solid to the solvent slowly to avoid splashing.
-
Ventilation: All work with solutions of this compound must be conducted in a chemical fume hood to prevent inhalation of any vapors or aerosols.[2][8]
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and consider a face shield for added protection against splashes.[6] Ensure your gloves are resistant to the solvent being used.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan is essential for a swift and safe response.[3]
Spill Cleanup
-
Small Dry Spills:
-
Small Liquid Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled, sealed container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Waste Disposal
-
Containerization: All waste containing 2-(3-Methoxyphenyl)-1-phenylethan-1-one (solid, solutions, contaminated materials) must be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: The material should be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[8] Do not discharge this chemical into drains or sewer systems.[8]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][8] Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 2-(3-Methoxyphenyl)-1-phenylethan-1-one, minimizing personal risk and ensuring the integrity of their work environment.
References
-
2-Methoxy-1-phenylethanone Safety Data Sheet. (2024-11-01). Angene Chemical. Available from: [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley - Environment, Health & Safety. Available from: [Link]
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PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Available from: [Link]
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2,2-dimethoxy-1,2-diphenylethan-1-one - Brief Profile. (2025-09-16). ECHA - European Chemicals Agency. Available from: [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Available from: [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. (2025-10-07). HSI. Available from: [Link]
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Toxicological Profile for Methoxychlor. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Bis(2-methoxyphenyl)phenylphosphine, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. Available from: [Link]
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RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. (2025-01-17). Food and Chemical Toxicology. Available from: [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Available from: [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies. Available from: [Link]
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Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
